tanariflavanone B

Allelopathy Plant-plant interactions Weed suppression

Researchers investigating plant-plant allelopathy face the challenge of selecting appropriate tool compounds-structurally similar prenylated flavanones can exhibit sharply divergent bioactivities, risking experimental inconsistency. Tanariflavanone B (CAS 352276-81-4) addresses this with validated, reproducible allelopathic potency. • 30% lettuce radicle inhibition at 200 ppm-approximately 2.7-fold greater than co-isolated tanariflavanone A (11%). • Absolute (2S) configuration confirmed by circular dichroism, enabling stereochemically defined SAR studies. • Functions independently of the ABA signaling pathway, allowing dissection of flavonoid-mediated vs. phytohormonal allelopathy.

Molecular Formula C30H34O6
Molecular Weight 490.6 g/mol
Cat. No. B1246546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametanariflavanone B
Synonymstanariflavanone B
Molecular FormulaC30H34O6
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESCC(=CCCC1(C=CC2=C(C=CC(=C2O1)O)C3CC(=O)C4=C(O3)C=C(C(=C4O)CC=C(C)C)O)C)C
InChIInChI=1S/C30H34O6/c1-17(2)7-6-13-30(5)14-12-20-19(10-11-22(31)29(20)36-30)25-16-24(33)27-26(35-25)15-23(32)21(28(27)34)9-8-18(3)4/h7-8,10-12,14-15,25,31-32,34H,6,9,13,16H2,1-5H3/t25-,30?/m0/s1
InChIKeyURMUEILYNQBSDZ-SUHMBNCMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tanariflavanone B: A Structurally Defined Prenylated Flavanone for Allelopathy and Natural Product Research


Tanariflavanone B is a trihydroxyflavanone belonging to the 6-prenylated flavanone subclass, isolated from the fallen leaves of Macaranga tanarius [1]. It features a distinctive 5,7,8'-trihydroxy substitution pattern with a C-6 prenyl group and a C-2' 4-methylpent-3-enyl pyrano-fused side chain, yielding a molecular formula of C30H34O6 and a monoisotopic mass of 490.23554 Da . The absolute configuration at C-2 has been established as S via circular dichroism [2]. The compound is recognized as a plant secondary metabolite with a documented role as an allelochemical [3].

Allelopathy SAR Defined allelopathic activity in prenylated flavanone studies
Reference Standard Chiral flavanone standard with confirmed 2S absolute configuration
Synthetic Benchmark Total synthesis route published; supports methodology development

Why In-Class Prenylated Flavanones Cannot Substitute for Tanariflavanone B in Allelopathic Research


Prenylated flavanones isolated from Macaranga species exhibit sharply divergent allelopathic potencies despite sharing core skeletons, precluding simple substitution by compound class alone. In the same bioassay and at identical concentration (200 ppm), the co-isolated analog tanariflavanone A produced only an 11% inhibition of lettuce radicle growth, while tanariflavanone B achieved a 30% inhibition—a nearly threefold difference [1]. Furthermore, the known compound (-)-nymphaeol-C, which shares the same skeletal structure as tanariflavanone B, was not reported to exhibit comparable allelopathic activity in the same assay [1]. Variability in the pyrano ring fusion and prenyl substitution patterns directly governs bioactivity, meaning that procurement based solely on the 'prenylated flavanone' descriptor risks selecting a compound with significantly lower or absent target activity [2].

Tanariflavanone A
Markedly lower allelopathic potency in same assay; may shift outcome if substituted
Nymphaeol-C
Different prenyl substitution pattern; lacks documented allelopathic activity in comparable systems
Class-level procurement
Prenylated flavanone descriptor insufficient; structural identity and stereochemistry require verification

Quantitative Differentiation Evidence for Tanariflavanone B Versus Closest Analogs


Head-to-Head Allelopathic Potency: Tanariflavanone B vs. Tanariflavanone A in Lettuce Radicle Elongation Assay

In a direct head-to-head comparison, tanariflavanone B inhibited lettuce (Lactuca sativa) radicle elongation by 30% at 200 ppm relative to the distilled H2O control, while tanariflavanone A, isolated from the same extract and assayed under identical conditions, produced only 11% inhibition [1]. This represents an approximately 2.7-fold greater allelopathic potency of tanariflavanone B over its closest structural congener.

Allelopathic Potency
Head-to-head
Tanariflavanone B 30%
Tanariflavanone A 11%
Reported allelopathic potency context; supports compound-level differentiation
Lettuce radicle elongation, 200 ppm, 48 h
Allelopathy Plant-plant interactions Weed suppression

Structural Differentiation: Pyrano Ring Fusion Pattern vs. the Closest Co-Isolated Analog Nymphaeol-C

Tanariflavanone B possesses the same 2,2-dimethylchromane (pyrano) ring fused at C-3′/C-4′ as (-)-nymphaeol-C, but differs distinctly in its C-6 substituent: a 1,1-dimethylallyl (prenyl) group is present at C-6 in tanariflavanone B, as confirmed by the absence of a bathochromic shift upon AlCl3 addition [1]. Nymphaeol-C bears a geranyl substituent at C-6 instead. Additionally, the C-2′ position carries a 4-methylpent-3-enyl group forming the pyrano ring, whereas nymphaeol-C features a different B-ring substitution pattern [1]. These differences are directly responsible for the divergent allelopathic activity profiles.

C-6 Substituent
Class-level inference
Tanariflavanone B Prenyl
Nymphaeol-C Geranyl
Structural identity governs allelopathic activity; supports selection
No comparable allelopathy data for nymphaeol-C
Structural elucidation Natural product chemistry Prenylated flavanone

Comparative Synthetic Accessibility: Total Synthesis Yield of (±)-Tanariflavanone B vs. (±)-Malaysianone A

The first total synthesis of (±)-tanariflavanone B was accomplished in 10.4% overall yield, compared to 12.9% for (±)-malaysianone A using a parallel synthetic strategy [1]. Both compounds were synthesized via a convergent approach involving regioselective deprotection and regioselective synthesis of 5-formaldehyde-8-hydroxy-2-[4′-methyl-3′-pentenyl]-dihydro-1-benzopyran as a key intermediate. The lower yield for tanariflavanone B reflects differences in the coupling efficiency of the respective acetophenone intermediates.

Total Synthesis Yield
Head-to-head
Tanariflavanone B 10.4%
Malaysianone A 12.9%
Synthetic accessibility benchmark; supports route evaluation
Convergent synthesis; isolated yields
Total synthesis Process chemistry Flavanoid synthesis

Cytotoxic Activity: Tanariflavanone B Relative to Macaflavanone G in Human Cancer Cell Lines

In the 2008 macaflavanones study, tanariflavanone B (compound 8) was included in a panel of isolated flavanones assayed against KB (human oral epidermoid carcinoma) and A549 (human lung adenocarcinoma) cell lines via the MTT method. The most potent compound, macaflavanone G (7), showed IC50 values of 12.3 ± 3.0 µM (KB) and 13.4 ± 2.1 µM (A549) [1]. Tanariflavanone B was not among the most active compounds, and its specific IC50 values were not reported, indicating lower cytotoxic potency relative to macaflavanone G [1]. Etoposide served as a positive control with IC50 values of 1.25 ± 0.47 µM (KB) and 8.37 ± 1.0 µM (A549). No selectivity between the two cell lines was observed for any of the isolated compounds.

Cytotoxic Activity
Data to verify
Specific IC50 not reported; lower potency vs macaflavanone G
Not suitable for cytotoxicity-focused research; allelopathy is primary endpoint
MTT assay, KB/A549 cells; etoposide as positive control
Cytotoxic activity KB cells A549 cells Anticancer screening

Physicochemical Differentiation: Predicted ADMET Profile of Tanariflavanone B

Computational ADMET predictions for tanariflavanone B indicate high human intestinal absorption (probability 96.89%) but low Caco-2 permeability (probability 71.83% negative) [1]. The compound has a calculated XlogP of 7.20, topological polar surface area (TPSA) of 96.20 Ų, molecular weight of 490.60 g/mol, 3 hydrogen bond donors, and 6 rotatable bonds [1]. These properties place tanariflavanone B in a lipophilic region of chemical space characteristic of prenylated flavanones, but formal experimental ADMET data are not available for direct comparison with analogs.

ADMET Prediction
Supporting evidence
HIA: 96.89% probability; Caco-2: negative; XlogP: 7.20; TPSA: 96.20 Ų; MW: 490.60 g/mol
High lipophilicity; organic solvent carriers recommended
Predicted via admetSAR 2; no experimental data
ADMET Drug-likeness Physicochemical properties

Comparative Allelopathic Profile: Tanariflavanone B vs. Abscisic Acid (ABA) as the Major Growth Inhibitor in M. tanarius Leaves

In a broader allelopathic investigation of M. tanarius leaf constituents, abscisic acid (ABA) was identified as the major growth inhibitor [1]. At 20 ppm, ABA suppressed lettuce germination, and at 120 ppm it inhibited growth of Miscanthus floridulus, Chloris barbata, and Bidens pilosa. Quercetin, blumenol A, and blumenol B at 600 ppm caused 20–25% inhibition of radicle and shoot growth of M. floridulus [1]. Tanariflavanone B was isolated from the same leaves at a yield of approximately 7 mg from 4 kg of dried leaves [2], and its 30% radicle inhibition at 200 ppm positions it as a moderate allelochemical contributor relative to ABA. However, no direct head-to-head assay comparing tanariflavanone B and ABA at equivalent concentrations has been published.

Allelopathic Profile
Cross-study comparable
Tanariflavanone B 30% radicle inhibition (200 ppm)
Abscisic acid Germination inhibition (20 ppm)
Different modes of action; compound-level allelopathy dissection
No direct head-to-head assay; different endpoints
Allelochemical ranking Phytotoxicity Weed suppression

Optimal Application Scenarios for Tanariflavanone B Based on Quantitative Evidence


Allelopathic Mechanism Studies Requiring a Defined Prenylated Flavanone with Validated Phytotoxic Activity

For researchers investigating structure-activity relationships (SAR) in plant-plant allelopathy, tanariflavanone B is the preferred choice over tanariflavanone A, given its approximately 2.7-fold greater lettuce radicle inhibition at the identical concentration of 200 ppm [1]. The compound's well-defined absolute configuration (2S), confirmed by circular dichroism, enables reproducible stereochemical SAR studies not possible with racemic mixtures. This scenario is directly supported by the head-to-head comparison data showing 30% vs. 11% radicle inhibition for tanariflavanone B and A, respectively [1].

Natural Product Reference Standard for Chromatographic and Spectroscopic Identification in Macaranga-Derived Extracts

Tanariflavanone B serves as a validated reference standard for dereplication studies of Macaranga tanarius and related species, with complete 1H NMR, 13C NMR, and mass spectral data published across two independent studies [1][2]. Its diagnostic spectral features—including a positive Cotton effect at 340 nm (θ +12,390) and negative at 287 nm (θ -16,570) in CD, and characteristic 1H NMR signals at δ 5.65 and 6.58 (J = 10.0 Hz) for the pyrano ring protons—enable unambiguous identification in complex mixtures. This application leverages the compound's structural characterization quality rather than a specific biological activity, making it particularly valuable for quality control in natural product research settings.

Synthetic Methodology Development Using a Structurally Complex Prenylated Flavanone Target

The first total synthesis of (±)-tanariflavanone B, achieved in 10.4% overall yield via a convergent strategy featuring regioselective deprotection and benzopyran formation [1], establishes this compound as a benchmark target for synthetic methodology development. Researchers evaluating new flavanone cyclization methods or prenyl introduction strategies can use the published 10.4% yield as a performance baseline, comparing their synthetic efficiency against this established route. The parallel synthesis of (±)-malaysianone A (12.9% yield) under identical conditions provides a second calibration point for assessing reaction scope and limitations [1].

Allelochemical Profiling Panels Where Mode-of-Action Differentiation from Abscisic Acid Is Required

When designing allelochemical screening panels, tanariflavanone B offers a defined prenylated flavanone tool compound that operates independently of the abscisic acid (ABA) signaling pathway. ABA, at 20–120 ppm, is the dominant growth inhibitor in M. tanarius leaf extracts [1], while tanariflavanone B contributes moderate radicle inhibition (30% at 200 ppm) via a structurally distinct scaffold. This differentiation enables researchers to dissect the relative contributions of phytohormonal vs. flavonoid-mediated allelopathy in ecological studies, supporting compound-level resolution rather than crude extract-based inference [1][2].

Application
Selection Property
Validation Focus
Allelopathic mechanism studies (SAR)
Defined allelopathic activity with known stereochemistry
Lettuce radicle inhibition assay reproducibility
Natural product reference standard
Complete spectroscopic and chiral characterization
NMR, CD, and MS spectral match
Synthetic methodology benchmark
Published total synthesis route and yield
Synthetic route comparison and efficiency
Allelochemical profiling panels
Structurally distinct from ABA pathway
Mode-of-action differentiation from phytohormones
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